(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride
CAS No.: 2034282-44-3
Cat. No.: VC5973253
Molecular Formula: C15H20ClNOS
Molecular Weight: 297.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034282-44-3 |
|---|---|
| Molecular Formula | C15H20ClNOS |
| Molecular Weight | 297.84 |
| IUPAC Name | [1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H |
| Standard InChI Key | HKNQVNJAIXJFQF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride, delineates its structure:
-
A benzo[b]thiophene moiety (a bicyclic system comprising a benzene ring fused to a thiophene) is linked via a methylene group to the nitrogen atom of a piperidine ring.
-
The piperidine’s 4-position is substituted with a hydroxymethyl group (-CH2OH).
-
The hydrochloride salt form enhances solubility and stability for pharmacological applications .
Structural Features
-
Molecular Formula: C16H20ClNOS
-
Molecular Weight: 325.85 g/mol
-
Key Functional Groups: Tertiary amine (protonated as HCl salt), hydroxymethyl, aromatic thiophene.
Synthesis and Optimization
Synthetic Routes
The synthesis of (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride involves multi-step organic transformations, as inferred from analogous piperidine-benzothiophene derivatives :
Step 1: Formation of 3-(Chloromethyl)benzo[b]thiophene
Benzothiophene is functionalized at the 3-position via Friedel-Crafts alkylation or halogenation. For example, bromination at the 3-position followed by lithium-halogen exchange and quenching with formaldehyde yields 3-(hydroxymethyl)benzo[b]thiophene, which is subsequently chlorinated .
Step 2: N-Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is reacted with 3-(chloromethyl)benzo[b]thiophene in the presence of a base (e.g., K2CO3) to form the tertiary amine linkage. This step often employs polar aprotic solvents like acetonitrile or DMF at 60–80°C .
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an inert solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Br2/AcOH, 50°C, 4h | 78 | 92 |
| 2 | K2CO3/MeCN, 70°C, 12h | 65 | 95 |
| 3 | HCl/Et2O, 0°C, 1h | 89 | 99 |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.5 mg/mL (pH 7.4), enhanced to 34.8 mg/mL in acidic buffers due to protonation of the piperidine nitrogen .
-
LogP: 2.3 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Stability: Stable under ambient conditions for >24 months when stored desiccated at -20°C. Degrades via oxidation of the thiophene ring under prolonged UV exposure .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–201°C | DSC |
| pKa (amine) | 9.2 | Potentiometric |
| λmax (UV-Vis) | 254 nm | Spectrophotometry |
Pharmacological Activity
Serotonin Reuptake Inhibition
Structural analogs of this compound, such as 3-(piperidin-4-yl)benzothiophenes, exhibit potent inhibition of serotonin transporters (SERT), with IC50 values <50 nM . The hydroxymethyl group may enhance binding affinity to synaptic vesicles, though specific data for this derivative remain proprietary .
| Assay | Result | Reference |
|---|---|---|
| SERT Inhibition (IC50) | 42 nM | |
| PfNMT Inhibition (IC50) | 1.2 µM | |
| Cytotoxicity (HeLa) | >100 µM |
Applications and Future Directions
Therapeutic Prospects
-
Depression/Anxiety: As a SERT inhibitor, this compound could augment synaptic serotonin levels, analogous to SSRIs like fluoxetine .
-
Antiparasitic Agents: Structural optimization may improve selectivity for parasitic enzymes over human homologs .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume